4-Chloropicolinaldehyde

Descripción general

Descripción

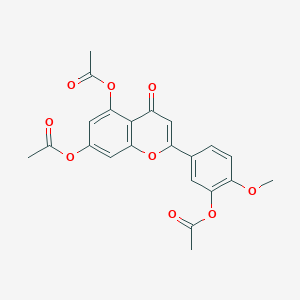

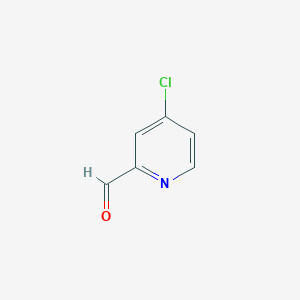

4-Chloropicolinaldehyde is a chemical compound that is a derivative of picolinic acid. It is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a pyridine ring. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and has been utilized in the preparation of chlorophthalazines, chromanols, and other substituted pyridines.

Synthesis Analysis

The synthesis of derivatives related to 4-Chloropicolinaldehyde has been explored in several studies. For instance, the synthesis of 4-substituted chlorophthalazines was achieved through a three-step process starting from N,N-dimethylaminophthalimide, which upon reaction with organometallic reagents, yielded hydroxyisoindolinones. These intermediates were then converted to chlorophthalazines through reaction with hydrazine and subsequent chlorination . Another study reported the synthesis of 4-chromanols from stable tertiary enamides and salicylaldehydes, catalyzed by a chiral BINOL-Ti(OiPr)4 complex, which upon oxidation and reduction yielded chromanol derivatives . Additionally, 4-chloropicolin- and 2-chloroisonicotinanilides were synthesized and metallated to produce 2,3,4-trisubstituted pyridines, demonstrating a method for regiospecific transformation of picolinic and isonicotinic acids .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloropicolinaldehyde has been determined using various analytical techniques. For example, the crystal structure of a 4-chlorophenyl derivative was characterized by X-ray single-crystal diffraction, revealing a boat conformation of the pyrimidine ring . Similarly, the crystal structure of a 4-chlorobenzaldehyde derivative was elucidated, showing that the hydrazone molecule is nearly planar except for certain moieties, with the crystal packing forming a three-dimensional framework through hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

4-Chloropicolinaldehyde and its derivatives undergo a variety of chemical reactions. The synthesis of 4-chloropicolinamidrazone derivatives involved reactions with different reagents such as carbon disulfide, alkyl halides, and aldehydes, leading to a range of products with potential bacteriostatic and tuberculostatic activity . Another study described the synthesis of 2-amino-4-chloropyridine from methyl 4-chloropicolinate, confirming the structure of the product with NMR and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloropicolinaldehyde derivatives are influenced by their molecular structure. The synthesis of 4-chlorophthalic anhydride was investigated, optimizing synthetic routes and aromatization methods to achieve high yields and purity . The synthesis of a 4-(2',3'-dichlorophenyl) derivative was also reported, with the purity of the final product being confirmed by HPLC . Moreover, the synthesis of 4-chlorobenzaldehyde was optimized using the Sommelet reaction, achieving a high yield of more than 96% .

Aplicaciones Científicas De Investigación

Biosensors and Sensing Applications

4-Chloropicolinaldehyde has been utilized in the development of biosensors. A notable application is in the construction of a tyrosinase biosensor for determining 4-chlorophenol in water solutions, leveraging pH-sensitive field-effect transistors. This sensor exhibited sensitivity and operational stability, highlighting the role of 4-Chloropicolinaldehyde in enhancing environmental monitoring technologies (Anh et al., 2002).

Photocatalysis and Degradation Studies

Research has explored the photocatalytic properties of materials synthesized using 4-Chloropicolinaldehyde. For instance, the creation of Fe3O4-Cr2O3 magnetic nanocomposites for the decomposition of 4-chlorophenol in water under UV irradiation exemplifies its application in environmental remediation (Singh et al., 2017). Furthermore, the development of a BiPO4 nanocrystal/BiOCl nanosheet heterojunction for a photoelectrochemical 4-chlorophenol sensor showcases its use in sensitive and selective pollution detection (Yan et al., 2019).

Environmental Monitoring and Treatment

The removal and degradation of 4-chlorophenol, a toxic pollutant, have been extensively studied using 4-Chloropicolinaldehyde. Techniques like the use of Rh-Al pillared clays for catalytic hydrodechlorination and the development of graphene oxide/NiO nanoparticle composites for selective sensing highlight the compound's relevance in environmental science and pollution control (Molina et al., 2010; Shabani‐Nooshabadi et al., 2016)(https://consensus.app/papers/graphene-oxidenio-nanoparticle-liquid-modified-carbon-shabani‐nooshabadi/affdb1a0d87059fc9950a3e216c84be3/?utm_source=chatgpt).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLNQSUMFSPISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376779 | |

| Record name | 4-Chloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropicolinaldehyde | |

CAS RN |

63071-13-6 | |

| Record name | 4-Chloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)